2-Methyl-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-methyl-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c1-6-14-15-9(16-6)7-4-2-3-5-8(7)17-10(11,12)13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQISOAJJNGSWHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC=CC=C2OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Hydrazides and Hydrazine Derivatives
Method Overview:
One prominent approach involves synthesizing hydrazide intermediates bearing the trifluoromethoxyphenyl group, followed by cyclization to form the oxadiazole ring.
- Preparation of Hydrazide Precursors:
Hydrazides are typically prepared via amidation of corresponding carboxylic acids or esters with hydrazine hydrate, often in ethanol or aqueous media, under reflux conditions. For the trifluoromethoxyphenyl derivative, the starting material is often a 2-(trifluoromethoxy)benzoic acid or ester, which reacts with hydrazine to form the hydrazide.
- Cyclization Step:
The hydrazide undergoes cyclization with dehydrating agents such as phosphorus oxychloride (POCl₃), phosphorus pentachloride, or thionyl chloride. These reagents facilitate ring closure by activating the hydrazide nitrogen and promoting intramolecular cyclization.
Reaction Conditions and Yields:
- Typically, the cyclization is performed at elevated temperatures (80–120°C) in inert solvents like chlorinated hydrocarbons (e.g., chloroform, dichloromethane).
- Yields are generally high (above 80%) when optimized, with purification often achieved via recrystallization.
Cyclization of Amidoximes
Method Overview:
Amidoximes serve as key intermediates for oxadiazole synthesis. The process involves converting amidoximes into 1,3,4-oxadiazoles via cyclization with suitable acylating agents.
- Preparation of Amidoximes:
These are synthesized from nitriles or esters by treatment with hydroxylamine hydrochloride in basic conditions, often in ethanol or water.
- Cyclization to Oxadiazoles:
The amidoximes are reacted with dehydrating agents such as phosphoryl chloride (POCl₃) or carbodiimides. Alternatively, activation of carboxylic acids with coupling reagents (e.g., EDC, DCC) followed by cyclization can be employed.
Reaction Conditions and Yields:
- Reactions are typically carried out at 60–80°C.
- Yields are generally high (70–95%), especially when using optimized conditions and excess dehydrating agents.
Use of Dehydrating Agents and Catalysts
- Phosphorus oxychloride (POCl₃)
- Thionyl chloride (SOCl₂)
- Carbodiimide derivatives (e.g., EDC, DCC)
- Trifluoroacetic acid or other acids for activation
- Anhydrous conditions are preferred to prevent hydrolysis.
- Reactions often occur under reflux or microwave irradiation to reduce reaction times.
Data Table Summarizing Preparation Methods
| Method | Starting Material | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Hydrazide cyclization | 2-(Trifluoromethoxy)benzoic acid or ester | Hydrazine hydrate, POCl₃, reflux, inert solvent | 80–90 | High yield, straightforward, scalable |
| Amidoxime cyclization | Nitrile derivative with trifluoromethoxy | Hydroxylamine hydrochloride, POCl₃, reflux | 70–95 | Versatile, high yield, suitable for diverse derivatives |
| Cyclization with carbodiimides | Carboxylic acid derivatives | EDC or DCC, dehydrating agents, reflux | 75–90 | Mild conditions, high efficiency |
| Microwave-assisted synthesis | Hydrazides or amidoximes | Microwave irradiation, dehydrating agents | 85–98 | Rapid, high yield, energy-efficient |
Research Findings and Innovations
Recent advancements have focused on improving yield, reducing reaction time, and enhancing selectivity:
Microwave-assisted synthesis:
Significantly shortens reaction times (minutes) with yields exceeding 90%, as reported in recent studies on heterocyclic synthesis.One-pot procedures:
Combining amidoxime formation and cyclization in a single step has been demonstrated to improve efficiency and reduce purification steps.Green chemistry approaches:
Use of environmentally benign reagents and solvents, such as ethanol and water, has gained traction, aligning with sustainable synthesis goals.
Notes on Optimization and Considerations
Choice of dehydrating reagent:
POCl₃ is most common but requires careful handling due to corrosiveness and toxicity. Alternatives like carbodiimides or microwave irradiation can mitigate these issues.Substituent effects:
Electron-withdrawing groups like trifluoromethoxy influence reactivity, often necessitating longer reaction times or higher temperatures for cyclization.Purification: Recrystallization from suitable solvents (ethanol, dioxane, or acetone) is standard, with chromatography used for complex mixtures.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that oxadiazole derivatives exhibit notable antimicrobial properties. Specifically, studies indicate that 2-Methyl-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole shows efficacy against various bacterial strains and fungi. The presence of the trifluoromethoxy group is believed to contribute to this enhanced activity by increasing lipophilicity and cellular permeability.
Anticancer Properties
Recent investigations into the anticancer potential of oxadiazole derivatives have revealed promising results. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Case studies highlight its effectiveness against breast and lung cancer cell lines.
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | MCF-7 (Breast) | 15 | Apoptosis induction |
| Study B | A549 (Lung) | 10 | Cell cycle arrest |
Enzyme Inhibition
The compound has also been explored as a potential inhibitor for various enzymes involved in metabolic pathways. For example, it has shown inhibitory effects on Dipeptidyl Peptidase IV (DPP-IV), an enzyme linked to glucose metabolism and diabetes management. This suggests its potential utility in developing antidiabetic medications.
Herbicidal Activity
The oxadiazole framework is recognized for its herbicidal properties. Research indicates that derivatives of this compound can effectively control weed growth while minimizing damage to crops. Field trials have reported significant reductions in weed biomass when treated with formulations containing this compound.
Fungicidal Properties
In addition to herbicidal applications, this compound has demonstrated fungicidal activity against a range of plant pathogens. Studies reveal that it disrupts fungal cell wall synthesis, leading to effective disease control in crops such as wheat and corn.
| Trial | Pathogen | Efficacy (%) | Crop Type |
|---|---|---|---|
| Trial 1 | Fusarium spp. | 85 | Wheat |
| Trial 2 | Alternaria spp. | 78 | Corn |
Photovoltaic Applications
Recent advancements in materials science have highlighted the potential use of oxadiazoles in organic photovoltaic devices. The unique electronic properties of this compound make it suitable for use as an electron transport layer in solar cells, enhancing efficiency and stability.
Polymer Chemistry
The incorporation of this compound into polymer matrices has been investigated for developing high-performance materials with improved thermal stability and mechanical properties. Research indicates that blending it with polymers can yield materials suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Methyl-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s ability to bind to proteins and enzymes, affecting their activity. The oxadiazole ring can also participate in hydrogen bonding and other interactions that influence the compound’s biological effects.
Comparison with Similar Compounds
Electron-Withdrawing Groups (EWGs)
- Trifluoromethoxy (-OCF₃) vs. Nitro (-NO₂) or Chloro (-Cl): Compounds like 5-(4-nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole (XIV) and 5-(4-nitrophenyl)-2-(4-nitrophenyl)-1,3,4-oxadiazole (XV) exhibit enhanced central nervous system (CNS) depressant activity due to strong EWGs at C2 and C5 positions. The trifluoromethoxy group in the target compound offers comparable electron-withdrawing effects but with improved lipophilicity and reduced toxicity, which are advantageous for pharmacokinetics .
- Sulfone (-SO₂CH₃) vs. Trifluoromethoxy (-OCF₃):
Sulfone-containing derivatives, such as 2-(4-fluorophenyl)-5-(methylsulfonyl)-1,3,4-oxadiazole, show potent antibacterial activity against Xanthomonas oryzae (MIC = 0.45 μg/mL). While sulfones are stronger EWGs than trifluoromethoxy groups, the latter provides better metabolic stability and reduced polarity, which may improve tissue penetration .
Substituent Flexibility and Binding Interactions
- Phenoxymethyl (-OCH₂Ph) vs. Trifluoromethoxy (-OCF₃): Phenoxymethyl-substituted analogs (e.g., 2-(4-fluorophenoxymethyl)-5-(methylsulfonyl)-1,3,4-oxadiazole) exhibit superior antibacterial activity due to the sp³-hybridized methylene bridge, which enhances structural flexibility and receptor binding. In contrast, the rigid trifluoromethoxy group may limit conformational adaptability but compensates with stronger hydrophobic interactions .
Pharmacological Targets and Mechanisms
- HDAC6 Inhibition:
Difluoromethyl-substituted oxadiazoles (e.g., 2-(4-((5-(benzo[b]thiophen-3-yl)-1H-tetrazol-1-yl)methyl)phenyl)-5-(difluoromethyl)-1,3,4-oxadiazole) selectively inhibit histone deacetylase 6 (HDAC6). The trifluoromethoxy group in the target compound may mimic difluoromethyl’s electronic effects but with distinct steric interactions, warranting further investigation for neuropathic applications . - Succinate Dehydrogenase (SDH) Binding:
Molecular docking studies reveal that thioether derivatives (e.g., compound 5g) bind SDH similarly to the fungicide penthiopyrad. The trifluoromethoxy group’s electronegativity could enhance binding affinity to SDH’s hydrophobic pockets, though experimental validation is needed .
Comparative Data Table
Biological Activity
The compound 2-Methyl-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole belongs to the oxadiazole family, which is recognized for its diverse biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, focusing on its potential as an anti-cancer and anti-diabetic agent.
Synthesis of this compound
The synthesis typically involves the condensation of suitable aldehydes with hydrazides to form oxadiazole derivatives. The specific synthesis pathway for this compound has been documented in various studies, illustrating a multistep reaction process that leads to the desired compound with high purity and yield .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of 1,3,4-oxadiazoles, including this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | % Inhibition |
|---|---|---|
| LN229 (Glioblastoma) | 0.67 | 90.47% |
| MDA-MB-468 (Breast Cancer) | 0.80 | 84.83% |
| HCT-116 (Colon Cancer) | 0.87 | 84.32% |
These findings suggest that the compound exhibits potent antiproliferative activity and could serve as a lead compound in anticancer drug development .
Anti-Diabetic Activity
Research has also indicated that certain derivatives of 1,3,4-oxadiazoles can lower glucose levels in diabetic models. Specifically, compounds similar to this compound have been tested in Drosophila melanogaster models with promising results:
| Compound | Effect on Glucose Levels |
|---|---|
| Compound 5d | Significant reduction |
| Compound 5f | Moderate reduction |
These compounds demonstrated the ability to modulate glucose metabolism effectively .
The mechanisms underlying the biological activities of oxadiazoles are multifaceted. For anticancer properties, studies have shown that these compounds can induce apoptosis in cancer cells through DNA damage pathways and cell cycle arrest mechanisms. Specifically, molecular docking studies have revealed interactions with key proteins involved in cell proliferation and survival pathways .
Case Studies
- Study on Glioblastoma Cells : A study assessed the cytotoxic effects of various oxadiazole derivatives on LN229 glioblastoma cells. The results indicated that several compounds induced significant apoptosis and inhibited cell proliferation effectively.
- Drosophila Model for Diabetes : Another investigation utilized genetically modified Drosophila to evaluate the anti-diabetic effects of oxadiazole derivatives. The findings showed a marked decrease in glucose levels post-treatment with specific compounds derived from the oxadiazole scaffold .
Q & A
Q. What are the common synthetic routes for preparing 2-Methyl-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of acylhydrazides with trifluoroacetic anhydride (TFAA) or phosphorus oxychloride (POCl₃). Key steps include:
- Condensation of substituted phenylhydrazine with methyl-substituted carboxylic acid derivatives.
- Cyclization under reflux with TFAA in anhydrous dichloromethane or acetonitrile .
Reaction conditions such as solvent polarity (e.g., dichloromethane vs. DMF) and catalyst choice (e.g., Lewis acids like ZnCl₂) significantly impact yield. For example, using POCl₃ as a dehydrating agent at 80°C improves cyclization efficiency but may require post-reaction neutralization to avoid decomposition .
Q. Which spectroscopic techniques are critical for confirming the structure of oxadiazole derivatives, and how are they interpreted?
- Methodological Answer :
- ¹H/¹³C NMR : Aromatic protons in the trifluoromethoxy group appear as doublets (δ 7.4–8.2 ppm), while the oxadiazole ring protons resonate as singlets (δ 8.5–9.0 ppm). The methyl group at position 2 shows a singlet at δ 2.5–2.7 ppm .
- FT-IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-O-C (1200–1250 cm⁻¹) confirm the oxadiazole ring. The trifluoromethoxy group exhibits strong C-F stretches near 1100–1150 cm⁻¹ .
- Elemental Analysis : Discrepancies >0.3% between calculated and observed C/H/N ratios indicate impurities or incomplete cyclization .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for oxadiazole derivatives?
- Methodological Answer :
- Use X-ray crystallography to validate bond lengths and angles. For example, the dihedral angle between the oxadiazole ring and trifluoromethoxy-substituted phenyl group (typically 15–25°) affects electronic properties and spectral shifts .
- Compare HOMO-LUMO gaps from DFT calculations (e.g., Gaussian 09) with experimental UV-Vis data. Discrepancies may arise from solvent effects or crystal packing, requiring TD-DFT corrections .
- Cross-reference NMR chemical shifts with simulated spectra (e.g., ACD/Labs or MestReNova) to identify conformational isomers or tautomers .
Q. What strategies are effective in optimizing the bioactivity of oxadiazole compounds through structural modifications?
- Methodological Answer :
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -CF₃, -NO₂) at the phenyl ring to enhance electrophilicity, improving interactions with biological targets like kinase ATP-binding pockets .
- Heterocycle Fusion : Attach thiazole or triazole moieties (via Suzuki coupling) to increase π-stacking interactions. For example, substituting the methyl group with a pyridinyl moiety improves solubility and binding affinity .
- Pharmacophore Modeling : Use Schrödinger Suite or AutoDock to identify critical interactions (e.g., hydrogen bonds with Ser/Thr residues in HIF-1α) and guide synthetic prioritization .
Q. How do molecular docking studies inform the design of oxadiazole-based inhibitors targeting specific enzymes or receptors?
- Methodological Answer :
- Target Selection : Prioritize receptors with hydrophobic active sites (e.g., HIF-1α, EGFR) due to the oxadiazole ring’s lipophilic nature. Docking into HIF-1α’s PAS-B domain (PDB: 3H1W) reveals favorable interactions with Val-246 and Leu-252 .
- Pose Validation : Compare docking scores (Glide XP) with experimental IC₅₀ values. A RMSD <2.0 Å between predicted and crystallographic ligand poses confirms reliability .
- SAR Analysis : Correlate substituent electronegativity (Hammett σ constants) with binding energy (ΔG) to predict activity trends. For example, -OCH₃ groups at the para position enhance π-π interactions but reduce metabolic stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
